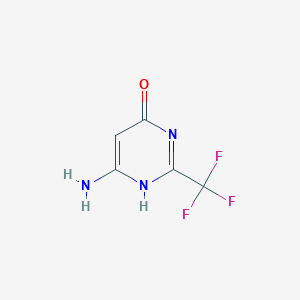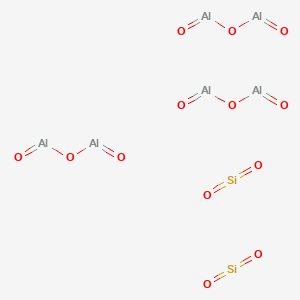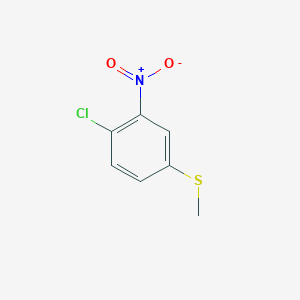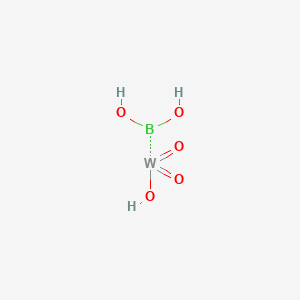
1,3-Butadiene, 1,2,3-trichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Butadiene, 1,2,3-trichloro- is an organic compound that is widely used in industrial applications. It is commonly known as trichlorobutadiene and is a colorless liquid with a sweet odor. This compound is used in the production of various chemicals, including pesticides, pharmaceuticals, and synthetic rubber. However, exposure to this compound can be harmful to human health and the environment.
Scientific Research Applications
1,3-Butadiene, 1,2,3-trichloro- has been extensively studied for its potential use as a pesticide and in the production of synthetic rubber. It has also been investigated for its potential use as a pharmaceutical intermediate. Research has shown that this compound has antimicrobial properties and may be effective against certain types of bacteria and fungi.
Mechanism Of Action
The mechanism of action of 1,3-Butadiene, 1,2,3-trichloro- is not well understood. However, studies have shown that it may inhibit the growth of microorganisms by disrupting their cell membranes. It may also interfere with the synthesis of essential biomolecules, such as proteins and nucleic acids.
Biochemical And Physiological Effects
Exposure to 1,3-Butadiene, 1,2,3-trichloro- can have harmful effects on human health. Inhalation of this compound can cause respiratory irritation, chest pain, and coughing. Prolonged exposure may lead to more severe respiratory problems, such as bronchitis and asthma. This compound is also toxic to aquatic life and can cause harm to the environment.
Advantages And Limitations For Lab Experiments
1,3-Butadiene, 1,2,3-trichloro- has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it is toxic and must be handled with care. It may also react with other chemicals in the laboratory, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on 1,3-Butadiene, 1,2,3-trichloro-. One area of interest is its potential use as an antimicrobial agent. Further research is needed to determine its effectiveness against a wider range of microorganisms and its potential for use in clinical settings. Another area of interest is its potential use in the production of new materials, such as biodegradable plastics. Research is also needed to explore the environmental impact of this compound and to develop safer and more sustainable methods for its synthesis and use.
Conclusion
1,3-Butadiene, 1,2,3-trichloro- is an important compound that has many industrial applications. However, it is also toxic and can be harmful to human health and the environment. Further research is needed to fully understand its mechanism of action and potential uses. It is important to handle this compound with care and to develop safer and more sustainable methods for its synthesis and use.
Synthesis Methods
1,3-Butadiene, 1,2,3-trichloro- is synthesized by the reaction of 1,3-butadiene with chlorine gas in the presence of a catalyst. This reaction is exothermic and produces a mixture of isomers, including cis- and trans-1,2,3-trichlorobutadiene. The reaction is typically carried out in a closed system to prevent the release of chlorine gas into the environment.
properties
CAS RN |
1573-58-6 |
|---|---|
Product Name |
1,3-Butadiene, 1,2,3-trichloro- |
Molecular Formula |
C4H3Cl3 |
Molecular Weight |
157.42 g/mol |
IUPAC Name |
1,2,3-trichlorobuta-1,3-diene |
InChI |
InChI=1S/C4H3Cl3/c1-3(6)4(7)2-5/h2H,1H2 |
InChI Key |
MESXUXRSZSSKIO-RQOWECAXSA-N |
Isomeric SMILES |
C=C(/C(=C/Cl)/Cl)Cl |
SMILES |
C=C(C(=CCl)Cl)Cl |
Canonical SMILES |
C=C(C(=CCl)Cl)Cl |
Other CAS RN |
39083-26-6 53317-48-9 53978-04-4 |
synonyms |
1,2,3-Trichlorobuta-1,3-diene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



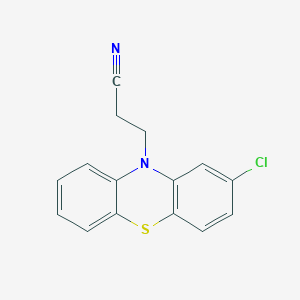
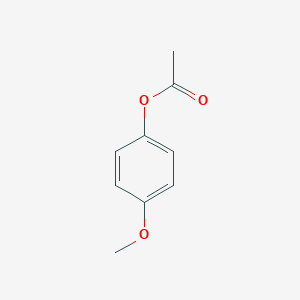
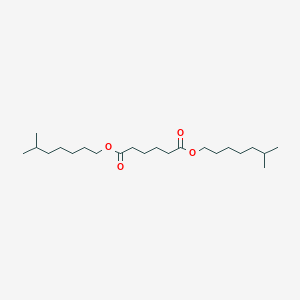
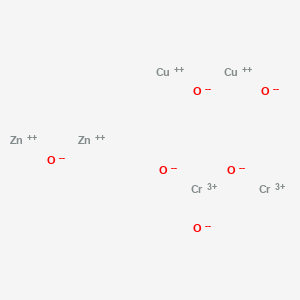
![3-Nitroso-3-azabicyclo[3.2.2]nonane](/img/structure/B73829.png)
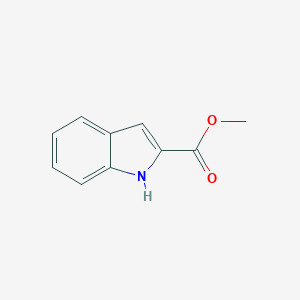
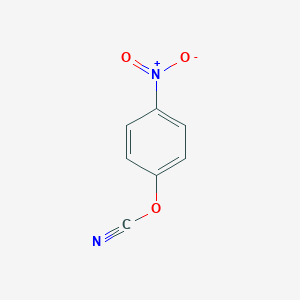
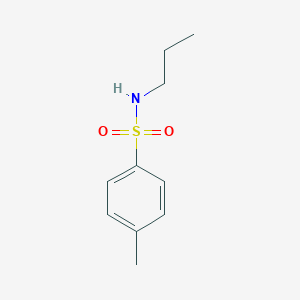
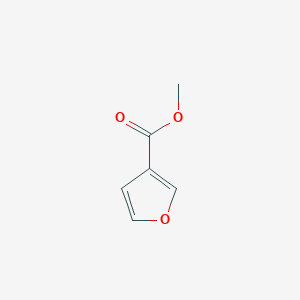
![1-(5-Bromobenzo[b]thiophen-3-yl)ethanone](/img/structure/B73835.png)
